molecular formula C15H23NO2 B050967 Alprenolol CAS No. 122259-67-0

Alprenolol

Cat. No. B050967
M. Wt: 249.35 g/mol
InChI Key: PAZJSJFMUHDSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprenolol is a synthetic beta-blocker that has been widely used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since been extensively studied for its pharmacological properties.

Scientific Research Applications

1. Alprenolol in Arrhythmia Treatment

Alprenolol, a beta-receptor blocking agent, has been used in research focusing on treating acute arrhythmias in coronary patients. Its efficacy varied across different types of arrhythmias, being more successful in cases of supraventricular tachycardia and ventricular ectopic beats, but less effective or unsuccessful in others, such as atrial fibrillation and ventricular tachycardia. However, its use led to sudden circulatory collapse in some cases, highlighting its limitations in this context (Kreus et al., 2009).

2. Alprenolol's Interaction with HERG Potassium Channels

Research has shown that alprenolol, a non-selective beta blocker, inhibits HERG (human ether-a-go-go-related gene) potassium channels. This inhibition is concentration-dependent and use-dependent, suggesting that alprenolol prolongs the QT interval by directly inhibiting activated HERG channels (Lee et al., 2010).

3. Alprenolol in Polymer-Aescin Matrices for Local Drug Delivery

Alprenolol has been conjugated to biodegradable polymer matrices for sustained drug release, potentially beneficial in treating heart diseases while reducing side effects from continuous use. These matrices, composed of lactide and glycolide, showed sustained in vitro drug release without cytotoxic or genotoxic effects (Olędzka et al., 2015).

4. Alprenolol's Influence on the Central Nervous System

A study on rats revealed that alprenolol affects the content of neurotransmitters like noradrenaline, dopamine, and serotonin in the brain. It showed decreased endogenous amines in different brain areas, indicating its potential impact on the central nervous system (Herman et al., 2004).

5. Alprenolol as an Antihypertensive Agent

Long-term studies of alprenolol have demonstrated its effectiveness as an antihypertensive agent. It has shown sustained blood pressure control over a period of two years without significant adverse reactions, except in isolated cases (Bengtsson, 2009).

6. Stereoselective Protein Binding of Alprenolol in Renal Disease

Research has explored how alprenolol binds to proteins in a stereoselective manner in patients with renal disease. This binding is influenced by alpha(1)-acid glycoprotein concentration in the serum, suggesting implications for alprenolol therapy in renal disease patients (Imamura et al., 2002).

properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045127
Record name Alprenolol
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Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alprenolol
Source Human Metabolome Database (HMDB)
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Solubility

1.88e-01 g/L
Record name Alprenolol
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Mechanism of Action

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Alprenolol
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Product Name

Alprenolol

CAS RN

13655-52-2
Record name Alprenolol
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Record name ALPRENOLOL
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Record name Alprenolol
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Melting Point

107-109 °C, 107 - 109 °C
Record name Alprenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00866
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Record name Alprenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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